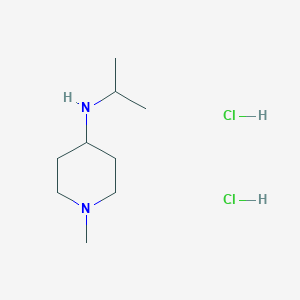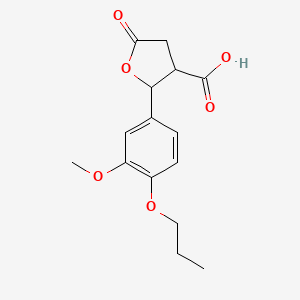
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone is a complex organic compound that features a thiazole ring substituted with an amino group and a trifluoromethyl group, as well as a piperidine ring attached to a methanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
The piperidine ring is often introduced through nucleophilic substitution reactions involving piperidine and an appropriate electrophilic intermediate. The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the production of specialty polymers and coatings.
作用机制
The mechanism of action of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and specificity, while the piperidine ring increases its solubility and bioavailability.
相似化合物的比较
Similar Compounds
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a piperidin-1-yl group.
(2-Amino-4-methylthiazol-5-yl)(piperidin-1-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone imparts unique properties such as increased hydrophobicity, thermal stability, and enhanced biological activity. This makes it distinct from other similar compounds and valuable in various applications.
属性
分子式 |
C10H12F3N3OS |
|---|---|
分子量 |
279.28 g/mol |
IUPAC 名称 |
[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H12F3N3OS/c11-10(12,13)7-6(18-9(14)15-7)8(17)16-4-2-1-3-5-16/h1-5H2,(H2,14,15) |
InChI 键 |
NSXIHFROLIGYBS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2=C(N=C(S2)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



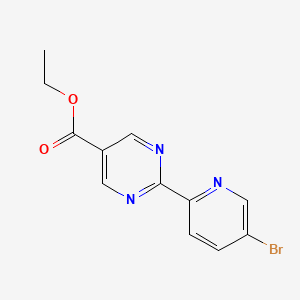
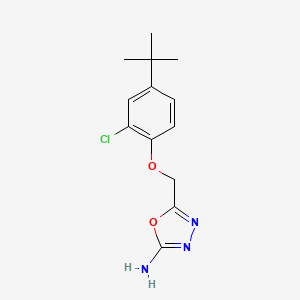
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)

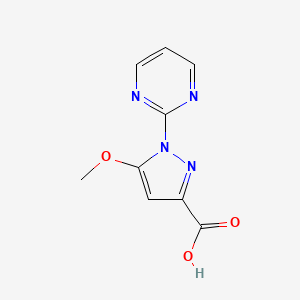

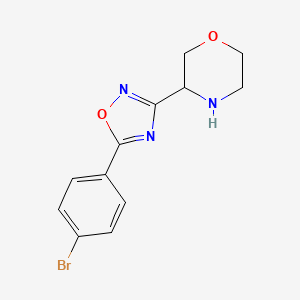

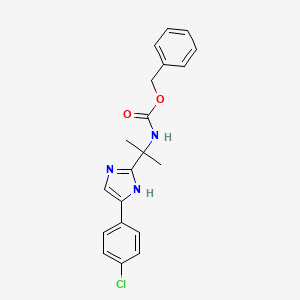
![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)
